Carboxypeptidase G2 (CPG2) Inhibitor
概要
説明
カルボキシペプチダーゼ G2 (CPG2) 阻害剤は、葉酸とそのアナログから C 末端のグルタミン酸残基の加水分解を触媒する細菌酵素であるカルボキシペプチダーゼ G2 の活性を阻害するように設計された化合物です .
2. 製法
カルボキシペプチダーゼ G2 (CPG2) 阻害剤の合成には、いくつかの手順が含まれます。
準備方法
The synthesis of Carboxypeptidase G2 (CPG2) Inhibitor involves several steps:
化学反応の分析
カルボキシペプチダーゼ G2 (CPG2) 阻害剤は、さまざまな化学反応を起こします。
反応の種類: 阻害剤は、その構造に存在する官能基に応じて、酸化、還元、置換反応に関与することができます.
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります.
主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が変化した阻害剤の改変されたバージョンであり、阻害活性に影響を与える可能性があります.
4. 科学研究への応用
カルボキシペプチダーゼ G2 (CPG2) 阻害剤は、幅広い科学研究に適用されています。
科学的研究の応用
Carboxypeptidase G2 (CPG2) Inhibitor has a wide range of scientific research applications:
作用機序
カルボキシペプチダーゼ G2 (CPG2) 阻害剤の作用機序は、カルボキシペプチダーゼ G2 の活性部位に結合し、酵素が基質の加水分解を触媒することを防ぐことを含みます . この阻害は、酵素の活性部位にある重要なアミノ酸残基との相互作用によって達成され、基質へのアクセスをブロックし、酵素活性を低下させます .
6. 類似の化合物との比較
カルボキシペプチダーゼ G2 (CPG2) 阻害剤は、他の類似の化合物と比較することができます。
類似化合物との比較
Carboxypeptidase G2 (CPG2) Inhibitor can be compared with other similar compounds:
生物活性
Carboxypeptidase G2 (CPG2) is a bacterial metalloenzyme that has garnered significant attention due to its role in drug metabolism and cancer therapy. This article explores the biological activity of CPG2 inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.
Overview of CPG2
CPG2 is primarily recognized for its ability to hydrolyze methotrexate (MTX), a chemotherapeutic agent, into less toxic metabolites. This characteristic makes it crucial for managing MTX toxicity, particularly in cases of renal impairment where MTX clearance is compromised. The enzyme operates by removing glutamic acid moieties from folic acid and related compounds, thus inhibiting cell growth in certain cancer types .
The catalytic action of CPG2 involves the cleavage of peptide bonds, specifically targeting the carboxy-terminal end of substrates. This enzymatic activity can be inhibited by small molecules designed to bind to the active site or alter the enzyme's conformation. Understanding the structure of CPG2 is vital for developing effective inhibitors that can prevent unwanted activation of prodrugs in non-target tissues .
Case Studies and Clinical Applications
-
Methotrexate Toxicity Management :
- Study Findings : A study reported that administration of CPG2 led to a rapid reduction in serum MTX levels by approximately 97% within hours, demonstrating its efficacy as a rescue agent in patients experiencing delayed excretion due to renal failure .
- Clinical Relevance : The use of CPG2 has been associated with minimal toxicity compared to MTX itself, highlighting its potential as a therapeutic agent in oncology .
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) :
- Research Insights : In ADEPT, CPG2 is conjugated with monoclonal antibodies targeting tumor antigens. This method allows for localized drug activation within tumors while minimizing systemic exposure. However, challenges remain regarding the stability and clearance rates of these conjugates .
- Efficacy Results : One study indicated that using a CPG2-antibody conjugate resulted in significant anti-tumor activity despite slower blood clearance rates .
Recent Research Findings
Recent advancements have focused on enhancing the specificity and efficacy of CPG2 inhibitors:
- Structural Characterization : Detailed structural studies have revealed critical residues in the catalytic site that are essential for enzyme activity. Mutations in these residues can significantly impact inhibitor binding and enzyme function .
- Development of Novel Inhibitors : New small-molecule inhibitors have been synthesized that target the CPG2 active site, aiming to improve the therapeutic window for prodrug activation while reducing off-target effects .
- Ultrasound Modulation : Innovative approaches such as using ultrasound to modulate CPG2 activity have shown promise in enhancing drug delivery and activation within tumors, potentially improving treatment outcomes .
Data Table: Efficacy of CPG2 Inhibitors
特性
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGYIKABKFIQB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430878 | |
Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192203-60-4 | |
Record name | N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192203-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。